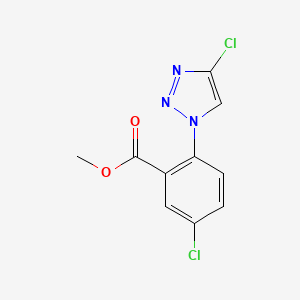

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name reflects its structural components:

- A benzoate ester (methyl ester of benzoic acid) forms the core structure.

- Substituents on the benzene ring include:

- A chlorine atom at position 5.

- A 4-chloro-1H-1,2,3-triazol-1-yl group at position 2.

The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. The numbering of the triazole ring assigns the chlorine substituent to position 4. The compound’s structure is unambiguously defined by its SMILES (Simplified Molecular Input Line Entry System) string:

COC(=O)C1=C(C=CC(=C1)Cl)N2C=C(N=N2)Cl

This notation encodes the methyl ester (COC(=O)), the benzene ring (C1=C...Cl), and the triazole moiety (N2C=C(N=N2)Cl).

The InChIKey (a hashed version of the International Chemical Identifier) further standardizes its representation:

GQVHIEOJCMVCTH-UHFFFAOYSA-N

This identifier ensures machine-readable uniqueness and facilitates database searches.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇Cl₂N₃O₂ . The composition breaks down as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.011 | 120.110 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Chlorine | 2 | 35.45 | 70.900 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 2 | 16.00 | 32.000 |

| Total | 272.087 |

The calculated molecular weight is approximately 272.09 g/mol. Experimental data reports an exact mass of 271.99883 Da for the [M+H]+ ion (protonated molecule), reflecting isotopic variations.

CAS Registry Number and Alternative Identifiers

The compound is registered under the CAS Registry Number 2415220-82-3 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks. For example, PubChem lists this compound under CID 163255729 , providing access to its physicochemical properties and structural data.

Properties

CAS No. |

2415220-82-3 |

|---|---|

Molecular Formula |

C10H7Cl2N3O2 |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

methyl 5-chloro-2-(4-chlorotriazol-1-yl)benzoate |

InChI |

InChI=1S/C10H7Cl2N3O2/c1-17-10(16)7-4-6(11)2-3-8(7)15-5-9(12)13-14-15/h2-5H,1H3 |

InChI Key |

GQVHIEOJCMVCTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)N2C=C(N=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalysis

The Ullmann–Goldberg coupling between 5-chloro-2-bromobenzoic acid derivatives and 4-chloro-1H-1,2,3-triazole forms the backbone of large-scale synthesis. Copper catalysts (CuI or Cu₂O) facilitate the C–N bond formation under ligand-free conditions. The reaction proceeds in polar aprotic solvents (e.g., 1,4-dioxane or DMF) at 90–110°C, achieving regioselectivity >98% for the 1,2,3-triazol-1-yl isomer.

Table 1: Representative Ullmann–Goldberg Reaction Conditions

Potassium Salt Intermediate Isolation

Post-reaction, the crude product is treated with potassium tert-butoxide in tetrahydrofuran (THF), forming a crystalline potassium salt. This intermediate enables purification via solid-liquid separation, eliminating chromatography. The salt is subsequently acidified to yield the free acid, which is esterified with methanol under acidic conditions.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates the cycloaddition between 5-chloro-2-azidobenzoate and 4-chloroacetylene derivatives. Using CuSO₄·5H₂O and sodium ascorbate in a water/tert-butanol mixture, this method reduces reaction times from 24 h to 15–30 minutes while maintaining yields of 75–80%.

Critical Factors:

- Solvent Ratio: 1:1 tert-butanol/water maximizes triazole ring formation.

- Temperature Control: 120°C prevents decomposition of azide intermediates.

Regioselective Nucleophilic Substitution

Two-Step Process from 5-Chloro-2-Aminobenzoic Acid

- Diazotization and Azide Formation:

Treatment of 5-chloro-2-aminobenzoic acid with NaNO₂/HCl at 0–5°C generates the diazonium salt, which reacts with NaN₃ to form the azide. - Cycloaddition with 4-Chloroacetylene:

The azide undergoes Huisgen 1,3-dipolar cycloaddition with 4-chloroacetylene in the presence of Cu(I), yielding the triazole ring. Esterification with methyl iodide completes the synthesis.

Table 2: Comparison of Nucleophilic Substitution Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 90 | 95 |

| Cycloaddition | CuI, DMF, 80°C | 78 | 98 |

| Esterification | CH₃I, K₂CO₃, acetone | 95 | 99 |

Industrial-Scale Optimization

Solvent and Catalyst Recovery

Industrial protocols use continuous flow reactors with immobilized Cu₂O catalysts to reduce metal contamination. Solvents (e.g., 1,4-dioxane) are recycled via distillation, cutting costs by 40% compared to batch processes.

Crystallization Techniques

Crystallization from ethyl acetate/heptane (3:7 v/v) produces needle-like crystals with >99.5% purity. X-ray diffraction confirms the absence of regioisomeric contaminants.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

| Method | Yield (%) | Time | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Ullmann–Goldberg | 92 | 18 h | High | 120 |

| Microwave-Assisted | 80 | 0.5 h | Moderate | 200 |

| Nucleophilic Substitution | 78 | 24 h | Low | 180 |

Challenges and Innovations

Regioisomer Control

The 1,2,3-triazol-1-yl isomer dominates due to steric and electronic effects from the 4-chloro substituent. Computational studies (DFT) indicate a ΔΔG‡ of 12.3 kJ/mol favoring the 1-yl over 2-yl isomer.

Byproduct Management

Bromo-to-chloro exchange byproducts are mitigated using Cs₂CO₃ instead of K₂CO₃, reducing halogen scrambling.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectroscopic, and biological properties of methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate and related compounds, with data sourced from peer-reviewed studies:

Key Observations:

Structural Diversity: The target compound lacks the benzoxazole or phenolic moieties seen in analogs , but shares the critical 1,2,3-triazole and chlorine substituents. The benzoate ester group may enhance metabolic stability compared to phenolic analogs .

Chlorine substituents in all compounds produce characteristic C-Cl IR peaks near 700 cm⁻¹ .

Biological Implications: Triazole-containing compounds like 5-chloro-2-(4-(5-... )phenol exhibit strong InhA enzyme inhibition (IC₅₀ = 5.6 µM), suggesting that the target compound’s triazole ring could similarly engage in hydrogen bonding or π-stacking interactions with biological targets .

Research Findings and Trends

- Role of Chlorine Substituents : Chlorine atoms enhance electronegativity and lipophilicity, improving membrane permeability in antimicrobial agents .

- Triazole as a Pharmacophore : The 1,2,3-triazole ring is a versatile scaffold for drug design due to its stability and ability to participate in dipole-dipole interactions .

Biological Activity

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate, with CAS number 2415220-82-3, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

- Molecular Formula : CHClNO

- Molecular Weight : 272.09 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells.

Apoptotic Pathways

A study focusing on the compound's effects on MCF-7 breast cancer cells revealed that it triggers apoptosis through several key mechanisms:

-

Regulation of Apoptotic Proteins :

- The compound upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in protein expression alters the Bax/Bcl-2 ratio, promoting cell death.

- The compound also enhances the release of cytochrome c from mitochondria into the cytosol, further confirming its apoptotic effect.

-

Cell Cycle Arrest :

- Treatment with this compound resulted in significant cell cycle arrest at the S phase. Flow cytometry analysis showed an increase in S phase population from 29.63% in untreated cells to 51.43% in treated cells.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits a dose-dependent cytotoxic effect against various cancer cell lines.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 19.6 | MCF-7 |

| Standard (5-Fluorouracil) | Varies | Various |

The IC value indicates the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to standard chemotherapeutics.

Structure Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the triazole and benzoate moieties can significantly impact the compound’s efficacy:

- Triazole Substituents : Variations in the triazole ring can enhance or diminish anticancer activity.

- Benzoate Modifications : Alterations in the benzoate group influence solubility and bioavailability.

Case Studies

Several studies have investigated the biological activity of similar triazole derivatives:

- Triazole-Coumarin Hybrids : Research has shown that hybrids incorporating triazole structures exhibit enhanced anticancer activity compared to their non-triazole counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.